
7,7'-(Butane-1,4-diyl)di(azepan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-(Butane-1,4-diyl)di(azepan-2-one) is a chemical compound that belongs to the class of azepanones Azepanones are seven-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of two azepan-2-one units connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butane-1,4-diamine with azepan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 7,7’-(Butane-1,4-diyl)di(azepan-2-one).
Chemical Reactions Analysis
Types of Reactions
7,7’-(Butane-1,4-diyl)di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azepanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo-derivatives of azepanone.
Reduction: Reduced azepanone derivatives.
Substitution: Substituted azepanone derivatives with various functional groups.
Scientific Research Applications
7,7’-(Butane-1,4-diyl)di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A simpler analog with a single azepanone unit.
Butane-1,4-diamine: A precursor used in the synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one).
Adipic acid: Another compound used in the synthesis of azepanone derivatives.
Uniqueness
7,7’-(Butane-1,4-diyl)di(azepan-2-one) is unique due to its dual azepanone units connected by a butane-1,4-diyl linker. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52224-44-9 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
7-[4-(7-oxoazepan-2-yl)butyl]azepan-2-one |
InChI |
InChI=1S/C16H28N2O2/c19-15-11-5-3-9-13(17-15)7-1-2-8-14-10-4-6-12-16(20)18-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |
InChI Key |
ZULPDMULCORSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)CCCCC2CCCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


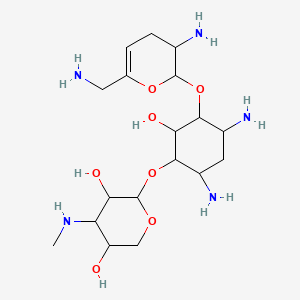
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
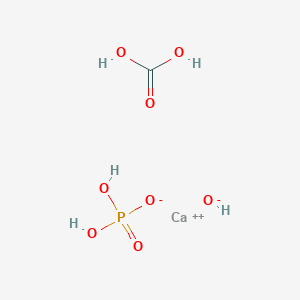
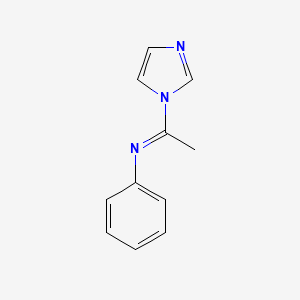
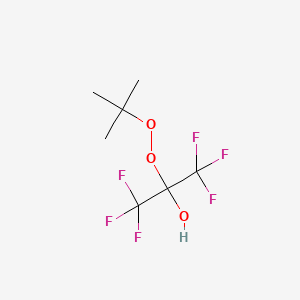
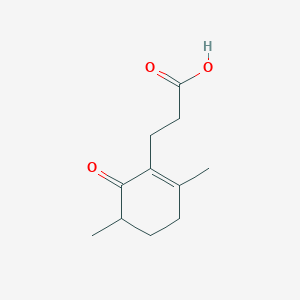
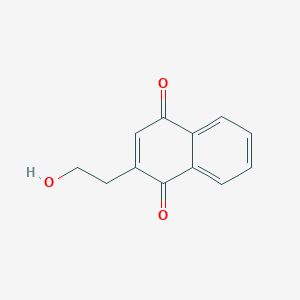
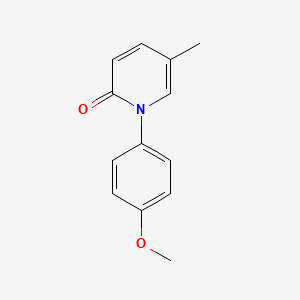
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

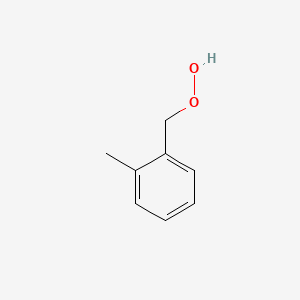
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
